molecular formula C6H9NO B2936020 1-(hydroxymethyl)cyclobutane-1-carbonitrile CAS No. 1374657-44-9; 956531-83-2

1-(hydroxymethyl)cyclobutane-1-carbonitrile

Cat. No.: B2936020
CAS No.: 1374657-44-9; 956531-83-2
M. Wt: 111.144
InChI Key: NCEHIMDMICMIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H9NO. It is characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carbonitrile group. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde and hydrogen cyanide under basic conditions. This reaction yields the desired compound through a nucleophilic addition mechanism .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Hydroxymethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)cyclobutane-1-carbonitrile depends on its chemical reactivity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonitrile group can participate in nucleophilic addition reactions, potentially modifying biomolecules and affecting cellular pathways.

Comparison with Similar Compounds

    1-(Hydroxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring.

    1-(Hydroxymethyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.

    1-(Hydroxymethyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring.

Uniqueness: 1-(Hydroxymethyl)cyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring makes it more reactive in certain chemical reactions, providing opportunities for unique synthetic transformations .

Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHIMDMICMIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956531-83-2
Record name 1-(hydroxymethyl)cyclobutane-1-carbonitrile
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